



# Strategies to prevent polymorphism changes during Ziprasidone formulation

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Compound of Interest

Ziprasidone hydrochloride monohydrate

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# **Ziprasidone Formulation Technical Support Center**

Welcome to the technical support center for Ziprasidone formulation. This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting polymorphic changes during the formulation of Ziprasidone.

## **Frequently Asked Questions (FAQs)**

Q1: What are the known polymorphic forms of Ziprasidone?

A1: Ziprasidone, particularly as its hydrochloride (HCI) and sulfate salts, is known to exist in multiple polymorphic forms, including various crystalline habits and an amorphous form.[1][2] Different solid forms of Ziprasidone can exhibit distinct physicochemical properties that are crucial for pharmaceutical development, such as solubility, dissolution rate, and stability.[1][3] For Ziprasidone HCI, several crystalline forms have been identified and designated with letters such as Form M (a monohydrate), Form G, Form J, Form E, and Form F.[1] Amorphous forms of both Ziprasidone and its hydrochloride salt have also been prepared.[2]

Q2: Why is controlling polymorphism important during Ziprasidone formulation?







A2: Controlling polymorphism is critical because different polymorphic forms of an active pharmaceutical ingredient (API) can have significantly different physical and chemical properties.[1][4] These differences can impact the drug's bioavailability, stability, and manufacturability. For instance, a less soluble polymorphic form may lead to poor dissolution and reduced absorption in the body.[3] Polymorphic transitions during manufacturing or storage can alter the drug product's performance, safety, and efficacy, making it a critical quality attribute to control.[4]

Q3: What are the main factors that can induce polymorphic changes in Ziprasidone?

A3: Polymorphic transformations in Ziprasidone can be triggered by various factors during the formulation process. These include:

- Temperature: Heating or cooling can provide the energy for a less stable (metastable) form to convert to a more stable form.[1][5]
- Solvents: The choice of solvent for crystallization or in a slurry can dictate which polymorphic form is produced.[1][3] For example, slurrying Ziprasidone HCl in tetrahydrofuran at different temperatures can result in different forms.[1][3]
- Mechanical Stress: Processes such as grinding, milling, and compaction can introduce mechanical energy that may induce polymorphic transformations.
- Humidity: The presence of water or changes in relative humidity can lead to the formation of hydrates or facilitate the conversion between anhydrous and hydrated forms.
- Excipients: Interactions between Ziprasidone and excipients in the formulation can either stabilize a desired form or catalyze a transition to an undesired form.[4]

# **Troubleshooting Guide**

# Troubleshooting & Optimization

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Problem	Possible Causes	Recommended Solutions
Unexpected polymorphic form detected after crystallization.	Incorrect solvent system or cooling rate.	- Systematically screen different solvents and solvent mixtures Control the cooling rate during crystallization. Slow cooling generally favors the most stable form.
Polymorphic conversion observed during wet granulation.	- The granulation fluid is a solvent for a more stable, less soluble polymorph High shear forces during granulation.	- Select a granulation fluid in which Ziprasidone has low solubility Consider alternative granulation techniques like dry granulation or direct compression Optimize the granulation process parameters (e.g., impeller speed, chopper speed, granulation time) to minimize mechanical stress.
Change in polymorphic form during storage.	- The formulated polymorph is metastable under the storage conditions Incompatibility with excipients Exposure to high temperature or humidity.	- Select the most thermodynamically stable polymorph for formulation if possible Conduct thorough excipient compatibility studies. [4] - Store the drug product in appropriate packaging with protection from heat and moisture.
Amorphous Ziprasidone crystallizes over time.	- The amorphous form is inherently unstable Presence of plasticizers (e.g., water) that increase molecular mobility.	- Formulate as a solid dispersion with polymers like PVP or HPMC to inhibit crystallization Control the water content in the formulation and store under dry conditions.



### **Quantitative Data Summary**

Table 1: Characteristic PXRD Peaks for Selected Ziprasidone HCl Polymorphs

Polymorphic Form	Characteristic 2θ Peaks (±0.2°)	Reference
Form E	7.4, 13.0, 20.7, 23.4, 25.9	[1][3]
Form F	11.0, 18.1, 19.5, 21.9	[1][3]
Form G	9.0, 20.6, 22.7, 25.0, 27.0	[1][3]
Form J	9.1, 19.1, 25.7, 26.3, 26.9	[1]
Form M (Monohydrate)	Characterized by a specific XRD pattern and a water content of 3.8% to 4.5%	[1]

Note: The presence of other peaks may also be characteristic of these forms. Please refer to the cited patents for the full diffractograms.

# Experimental Protocols

### **Protocol 1: Polymorph Screening by Slurry Conversion**

Objective: To determine the most stable polymorphic form of Ziprasidone in a given solvent system.

### Methodology:

- Add an excess amount of the Ziprasidone solid (either a specific polymorph or a mixture) to the selected solvent in a sealed vial.
- Agitate the slurry at a constant temperature (e.g., room temperature or an elevated temperature) for an extended period (e.g., 24-72 hours) to allow for equilibrium to be reached.
- Periodically, withdraw a small aliquot of the solid phase.



- Filter the solid and allow it to dry under vacuum.
- Analyze the solid by Powder X-ray Diffraction (PXRD) to identify the polymorphic form.
- The polymorphic form that remains at the end of the experiment is considered the most stable under those conditions.

# Protocol 2: Characterization of Ziprasidone Polymorphs using DSC

Objective: To determine the thermal properties of different Ziprasidone polymorphs.

#### Methodology:

- Accurately weigh 3-5 mg of the Ziprasidone sample into an aluminum DSC pan.
- Seal the pan (hermetically or with a pinhole, depending on whether the sample is a hydrate).
- Place the sample pan and an empty reference pan into the DSC cell.
- Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 300 °C).
- Record the heat flow as a function of temperature. Endothermic and exothermic events, such
  as melting, desolvation, and polymorphic transitions, will be observed as peaks in the
  thermogram.

# Protocol 3: FT-IR Spectroscopy for Polymorph Identification

Objective: To differentiate between different polymorphic forms of Ziprasidone based on their vibrational spectra.

#### Methodology:

Prepare the sample for analysis. For solid samples, this can be done by creating a
potassium bromide (KBr) pellet or by using an Attenuated Total Reflectance (ATR)
accessory.



- For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
- For ATR, place a small amount of the powder directly onto the ATR crystal.
- Acquire the FT-IR spectrum over the mid-IR range (typically 4000-400 cm<sup>-1</sup>).
- Differences in the spectra, such as shifts in peak positions or the appearance/disappearance of peaks, can be used to distinguish between different polymorphs.[6]

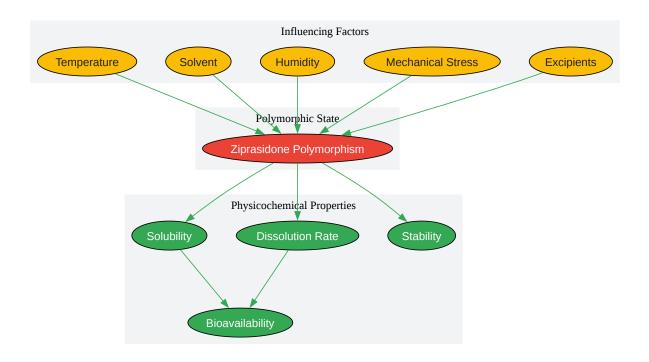
### **Visualizations**



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Caption: Workflow for Polymorphic Screening and Characterization in Ziprasidone Formulation.





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Caption: Factors Influencing Ziprasidone Polymorphism and its Impact on Drug Properties.

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